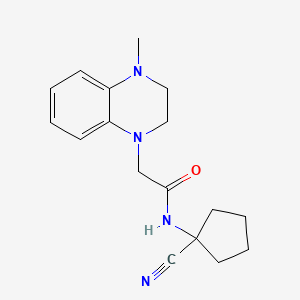
N-(1-cyanocyclopentyl)-2-(4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclopentyl)-2-(4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a cyanocyclopentyl group and a tetrahydroquinoxalinyl moiety, making it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanocyclopentyl)-2-(4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide typically involves multi-step organic reactions. One common method includes:
-
Formation of the cyanocyclopentyl intermediate:
- Cyclopentanone is reacted with cyanide ion (e.g., sodium cyanide) under basic conditions to form 1-cyanocyclopentanol.
- Dehydration of 1-cyanocyclopentanol yields 1-cyanocyclopentene.
-
Synthesis of the tetrahydroquinoxaline derivative:
- 4-methyl-1,2-phenylenediamine is condensed with an appropriate diketone (e.g., glyoxal) to form 4-methyl-1,2,3,4-tetrahydroquinoxaline.
-
Coupling of intermediates:
- The cyanocyclopentyl intermediate is reacted with 4-methyl-1,2,3,4-tetrahydroquinoxaline in the presence of a coupling agent (e.g., EDCI, HOBt) to form the final product, this compound.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis, including continuous flow reactions and the use of automated reactors to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoxaline moiety, leading to the formation of quinoxaline derivatives.
Reduction: Reduction of the nitrile group to an amine can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Quinoxaline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
N-(1-cyanocyclopentyl)-2-(4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide has several research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: Used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: Employed in the design of probes for studying cellular processes.
Industrial Applications: Potential use in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclopentyl)-2-(4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanocyclopentyl group may facilitate binding to hydrophobic pockets, while the tetrahydroquinoxaline moiety can interact with aromatic residues through π-π stacking. These interactions can modulate the activity of the target, leading to the compound’s biological effects.
Comparison with Similar Compounds
N-(1-cyanocyclopentyl)-2-(4-methylquinoxalin-1-yl)acetamide: Lacks the tetrahydro structure, potentially altering its biological activity.
N-(1-cyanocyclopentyl)-2-(4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)propionamide: Similar structure with a propionamide group instead of acetamide, which may affect its reactivity and binding properties.
Uniqueness: N-(1-cyanocyclopentyl)-2-(4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide is unique due to the combination of its cyanocyclopentyl and tetrahydroquinoxaline moieties, which confer distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(4-methyl-2,3-dihydroquinoxalin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-20-10-11-21(15-7-3-2-6-14(15)20)12-16(22)19-17(13-18)8-4-5-9-17/h2-3,6-7H,4-5,8-12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSUBGFPTBQDHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2=CC=CC=C21)CC(=O)NC3(CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-1-[2-(2-fluorophenyl)-4-methylpyrrolidin-1-yl]propan-1-one](/img/structure/B2993516.png)
![4-(2-methyl-1,3-oxazol-4-yl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2993519.png)
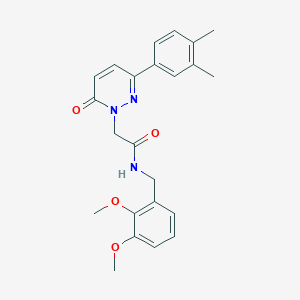
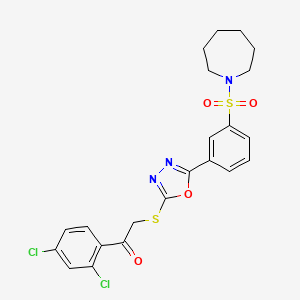
![3-chloro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2993525.png)
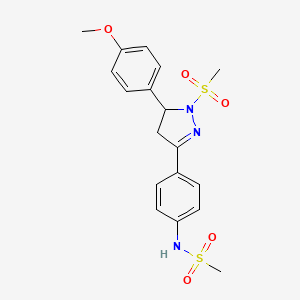
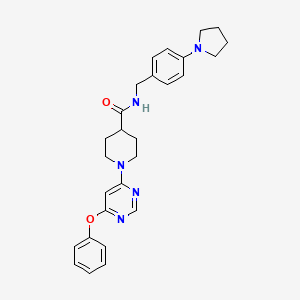
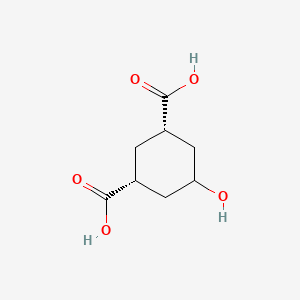
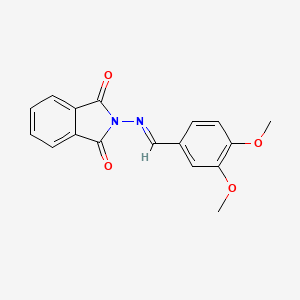
![2-{[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2993534.png)
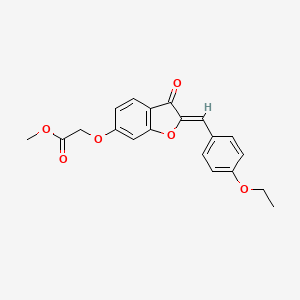
![2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2993536.png)
![2-[(3Z)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylidene]-2-fluoroacetic acid](/img/structure/B2993537.png)
![2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-yl(pyrrolidin-1-yl)methanone;hydrochloride](/img/structure/B2993538.png)
